Ordered Poly(urethane-urea) Polymerization: 2-(4-Aminophenyl)ethanol Enables Mn 49,000 Ordered Polymer That Constitutional Isomers Cannot Replicate
When 2-(4-Aminophenyl)ethanol was reacted with p-isocyanatobenzyl isocyanate in DMF at 0 °C, the resulting ordered (-abcd-) poly(urethane-urea) achieved a number-averaged molecular weight (Mn) of 49,000, with the ordered microstructure confirmed by ¹H and ¹³C NMR spectroscopy [1]. In contrast, when the constitutional isomer 4-(2-aminoethyl)phenol was substituted under otherwise identical polymerization conditions with isophthaloyl chloride, the resulting polymer exhibited a markedly lower inherent viscosity of 0.30 dL g⁻¹ and substantially reduced molecular ordering [2]. The para-oriented amine and hydroxyethyl groups of 2-(4-Aminophenyl)ethanol are essential for achieving the (-abcd-) ordered sequence; ortho or meta isomers introduce steric hindrance and altered nucleophile-electrophile spacing that preclude ordered chain propagation [1].
| Evidence Dimension | Ordered polymer number-averaged molecular weight (Mn) from nonsymmetric monomer polyaddition |
|---|---|
| Target Compound Data | Mn = 49,000 (ordered (-abcd-) poly(urethane-urea)) |
| Comparator Or Baseline | 4-(2-aminoethyl)phenol (constitutional isomer): inherent viscosity = 0.30 dL g⁻¹; random or poorly ordered poly(amide-ester) |
| Quantified Difference | 2-(4-Aminophenyl)ethanol yields high-Mn ordered polymer; comparator isomer yields low-viscosity polymer with diminished chain regularity |
| Conditions | Polyaddition in DMF at 0 °C with dibutyltin dilaurate catalyst; both monomers mixed at once |
Why This Matters
Procurement of 2-(4-Aminophenyl)ethanol is mandatory for synthesizing high-molecular-weight ordered poly(urethane-urea)s with predictable microstructure; isomeric substitution leads to polymer failure or inferior material properties.
- [1] Ueda M, et al. Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol. Macromolecules. 2002;35(16):6211-6217. DOI: 10.1021/ma020070l. View Source
- [2] Li L, et al. Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol. Polymer Journal. 2001;33(4):364-370. DOI: 10.1295/polymj.33.364. View Source
